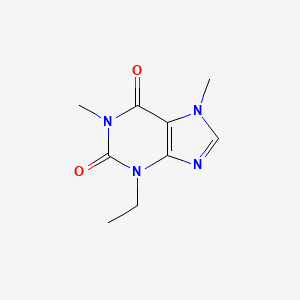
methyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate is a chemical compound with a unique structure that includes an ethenyl group and an oxolan ring.
Métodos De Preparación
The synthesis of methyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of an ethenyl-substituted oxolan derivative with methyl isocyanate. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Análisis De Reacciones Químicas
Methyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Aplicaciones Científicas De Investigación
Methyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of methyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Methyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate can be compared with other similar compounds, such as:
Methyl N-(2-oxooxolan-3-yl)carbamate: Lacks the ethenyl group, resulting in different chemical and biological properties.
Ethyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate: Similar structure but with an ethyl group instead of a methyl group, leading to variations in reactivity and applications.
Methyl N-(5-ethenyl-2-oxotetrahydrofuran-3-yl)carbamate: Contains a tetrahydrofuran ring, which may influence its stability and interactions.
Propiedades
Número CAS |
86558-23-8 |
|---|---|
Fórmula molecular |
C8H11NO4 |
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
methyl N-(5-ethenyl-2-oxooxolan-3-yl)carbamate |
InChI |
InChI=1S/C8H11NO4/c1-3-5-4-6(7(10)13-5)9-8(11)12-2/h3,5-6H,1,4H2,2H3,(H,9,11) |
Clave InChI |
OYQARDQAEUYHPZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1CC(OC1=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994757.png)
![3-[[4-(6-amino-7H-purin-8-yl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B13994764.png)

![2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13994773.png)





![Ethyl 7-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B13994806.png)



